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Abstract
BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog, INX-

08189, which was developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-

dependent RNA polymerase. Despite promising antiviral activity, its clinical development was

terminated due to significant cardiotoxicity and nephrotoxicity observed in Phase II trials.[1][2]

This toxicity was linked to the accumulation of its active triphosphate metabolite, INX-09114, in

cardiac and renal tissues.[3] This technical guide provides a comprehensive overview of the

cellular uptake, intracellular metabolism, and concentration of BMS-986094 and its

metabolites. It includes a compilation of available quantitative data, detailed experimental

protocols for relevant assays, and visualizations of key pathways and workflows.

Cellular Uptake Mechanism
The precise cellular uptake mechanism of the prodrug BMS-986094 has not been definitively

elucidated in publicly available literature. However, as a nucleoside analog prodrug, its entry

into cells is likely mediated by one or more nucleoside transporters.[4][5] The human

equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters

(hCNTs) are the primary carriers for natural nucleosides and many nucleoside analog drugs.[4]

The lipophilic modifications in the prodrug structure may also facilitate passive diffusion across

the cell membrane. Further investigation would be required to identify the specific transporters

involved in BMS-986094 uptake.
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Intracellular Metabolism and Activation
Once inside the cell, BMS-986094 undergoes a multi-step metabolic conversion to its

pharmacologically active triphosphate form, INX-09114. This bioactivation pathway is crucial for

its antiviral efficacy.[1] The proposed metabolic cascade is as follows:

Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester moiety, a

reaction likely catalyzed by intracellular esterases such as cathepsin A (CatA) and

carboxylesterase 1 (CES1).[1]

Phosphoramidate Cleavage: Subsequently, the phosphoramidate bond is cleaved. This step

is thought to involve the histidine triad nucleotide-binding protein 1 (Hint1), releasing the

monophosphate metabolite.[1]

Phosphorylation: The newly formed 2'-C-methylguanosine monophosphate is then

sequentially phosphorylated by cellular kinases. Guanylate kinase likely catalyzes the

conversion to the diphosphate, which is then converted to the active triphosphate metabolite,

INX-09114, by nucleoside diphosphate kinase.[1]
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Figure 1: Metabolic activation pathway of BMS-986094.

Mechanism of Action
The active triphosphate metabolite, INX-09114, acts as a competitive inhibitor of the HCV

NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate

substrate, it becomes incorporated into the nascent viral RNA chain, leading to premature

chain termination and the cessation of viral replication.[6]
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Figure 2: Mechanism of HCV NS5B polymerase inhibition.

Quantitative Data on Intracellular Concentrations
The intracellular accumulation of BMS-986094 and its metabolites has been studied in various

in vitro and in vivo models. The data highlights a more efficient formation and accumulation of

the active triphosphate metabolite, INX-09114, in human cardiomyocytes compared to

hepatocytes.[3]

Table 1: In Vitro Metabolism of BMS-986094 in Human Hepatocytes (HHs) and Human

Cardiomyocytes (HCMs)[3]
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Cell Type Metabolite
Concentration (pmol/10^6
cells) at 24h (10 µM BMS-
986094)

HHs BMS-986094 ~10

M2 (Nucleoside) ~25

INX-09114 (Triphosphate) ~50

HCMs BMS-986094 ~20

M2 (Nucleoside) ~15

INX-09114 (Triphosphate) ~150

Table 2: Tissue Distribution of BMS-986094 and Metabolites in Cynomolgus Monkeys (3 weeks

of 15 or 30 mg/kg/day dosing)[3]

Tissue Analyte
Concentration Range
(ng/mL or ng/g)

Plasma M2 (Nucleoside) Major analyte (66-68% of AUC)

Heart INX-09114 (Triphosphate) 2,610 - 4,280

BMS-986094 ≤ 4,400 (in Diaphragm)

M2 (Nucleoside) ≤ 1,360

Kidney INX-09114 (Triphosphate)

High concentrations, remained

high (≤1,870) 3 weeks post-

dose

M2 (Nucleoside) ≤ 1,360

Experimental Protocols
In Vitro Cellular Uptake and Metabolism Assay
This protocol provides a general framework for assessing the intracellular uptake and

metabolism of BMS-986094 in cultured cells.
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Figure 3: Experimental workflow for in vitro cellular uptake and metabolism.
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Methodology Details:

Cell Culture:

Human hepatocytes (primary or cell lines like HepG2, Huh-7) or human induced

pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate

media and conditions.[7]

Cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.

Drug Incubation:

On the day of the experiment, the culture medium is removed, and cells are washed with a

pre-warmed buffer.

BMS-986094, dissolved in a suitable solvent (e.g., DMSO), is added to fresh culture

medium at final concentrations typically ranging from 1 to 10 µM.[7]

Cells are incubated with the drug for a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C.

Metabolite Extraction:

At each time point, the drug-containing medium is aspirated, and the cells are rapidly

washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove

extracellular drug.

Intracellular metabolites are extracted by adding a cold extraction solution, such as 70%

methanol, and incubating at -20°C.

The cell lysate is scraped and transferred to a microcentrifuge tube.

The samples are centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular

debris.

The resulting supernatant, containing the intracellular analytes, is collected for analysis.

LC-MS/MS Analysis:
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The extracts are analyzed using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[8][9]

Chromatographic separation is typically achieved using a C18 or a specialized column for

polar molecules.

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to

specifically detect and quantify BMS-986094 and its metabolites (monophosphate,

diphosphate, and triphosphate forms).

Absolute quantification is achieved by using a standard curve prepared with authentic

standards of each analyte.

The final concentrations are normalized to the number of cells or the total protein content

in each well.

Conclusion
The cellular pharmacology of BMS-986094 is characterized by its efficient intracellular

conversion to the active triphosphate metabolite, INX-09114. While this metabolic activation is

key to its antiviral activity against HCV, the high and persistent accumulation of INX-09114,

particularly in cardiomyocytes and renal cells, is strongly correlated with the compound's

observed toxicity.[3] The data underscores the critical importance of evaluating the intracellular

pharmacokinetics of nucleotide prodrugs in relevant cell types during preclinical development

to better predict potential tissue-specific toxicities. A thorough understanding of the transporters

involved in the uptake of such compounds could further aid in the design of safer and more

effective antiviral therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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